4-bromo-4H-isoquinolin-3-one
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Overview
Description
4-Bromo-4H-isoquinolin-3-one is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant biological and pharmacological activities. The bromine atom at the 4-position and the carbonyl group at the 3-position make this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-4H-isoquinolin-3-one can be synthesized through several methods. One common approach involves the cyclization of 2-alkynyl benzyl azides in the presence of palladium catalysts. For instance, 2-phenylethynyl benzyl azide can be treated with palladium(II) bromide (PdBr2), copper(II) bromide (CuBr2), and lithium bromide (LiBr) in acetonitrile (MeCN) to yield 4-bromoisoquinoline. Alternatively, using acetic acid (HOAc) in dichloroethane (CH2ClCH2Cl) can selectively produce this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of palladium-catalyzed cyclization reactions is likely to be scalable for industrial applications, given the efficiency and selectivity of these methods.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4H-isoquinolin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carbonyl group at the 3-position can undergo oxidation or reduction reactions, leading to different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
Substitution: Products include various substituted isoquinolinones.
Oxidation: Products include isoquinolinone derivatives with additional oxygen-containing functional groups.
Reduction: Products include reduced isoquinolinone derivatives.
Scientific Research Applications
4-Bromo-4H-isoquinolin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are investigated for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-bromo-4H-isoquinolin-3-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.
Signal Transduction: The compound may affect signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-Bromoisoquinoline: Similar in structure but lacks the carbonyl group at the 3-position.
4-Hydroxy-2-quinolone: Contains a hydroxyl group instead of a bromine atom and has different biological activities.
4-Bromo-3-phenylisoquinoline: Contains a phenyl group at the 3-position, leading to different chemical properties.
Properties
Molecular Formula |
C9H6BrNO |
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Molecular Weight |
224.05 g/mol |
IUPAC Name |
4-bromo-4H-isoquinolin-3-one |
InChI |
InChI=1S/C9H6BrNO/c10-8-7-4-2-1-3-6(7)5-11-9(8)12/h1-5,8H |
InChI Key |
WCHWNHOCAVUAJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(C(=O)N=CC2=C1)Br |
Origin of Product |
United States |
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